1-(3-Butyn-1-yl)-1H-pyrazol-4-amine

Description

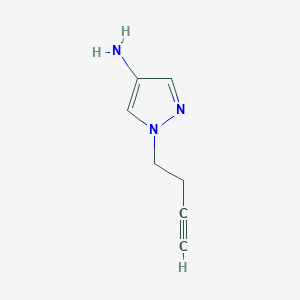

1-(3-Butyn-1-yl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a 3-butynyl substituent at the 1-position of the pyrazole ring and an amino group at the 4-position. The compound’s structure combines the pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—with a terminal alkyne functional group. This alkyne moiety confers unique reactivity, such as participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), which is valuable in bioconjugation and materials science .

The 3-butynyl group distinguishes this compound from other pyrazol-4-amine derivatives, which commonly feature aryl, benzyl, or heterocyclic substituents. The alkyne’s linear geometry and electron-deficient nature may influence solubility, metabolic stability, and binding interactions in biological systems.

Properties

Molecular Formula |

C7H9N3 |

|---|---|

Molecular Weight |

135.17 g/mol |

IUPAC Name |

1-but-3-ynylpyrazol-4-amine |

InChI |

InChI=1S/C7H9N3/c1-2-3-4-10-6-7(8)5-9-10/h1,5-6H,3-4,8H2 |

InChI Key |

IVIOOGNRMGDBCX-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCN1C=C(C=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazol-4-amine with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(but-3-yn-1-yl)-1H-pyrazol-4-amine has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: It is used in the development of bioactive compounds and enzyme inhibitors.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The alkyne group can undergo click chemistry reactions, facilitating the attachment of various functional groups and enhancing its utility in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazol-4-amine derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazol-4-amine Derivatives

*Calculated based on molecular formula C₇H₉N₃.

Key Observations:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets.

- Aromatic substituents (e.g., 3-chlorophenyl in ) improve π-π stacking interactions in protein binding sites.

- Alkyne groups (hypothesized for the target compound) enable bioconjugation, a feature absent in most analogs.

Synthetic Routes: Nitro-group reduction is a common strategy (e.g., ). Alkylation with halides or Mitsunobu reactions are used for introducing substituents (e.g., ).

Therapeutic Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.